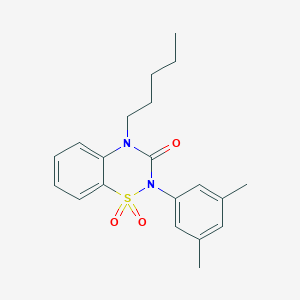

2-(3,5-dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

2-(3,5-Dimethylphenyl)-4-pentyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a six-membered heterocyclic core containing two nitrogen atoms and one sulfur atom (1λ⁶ denotes the hypervalent sulfur). The compound features a 3,5-dimethylphenyl group at position 2 and a pentyl chain at position 4. The trione moiety (three ketone groups at positions 1, 1, and 3) contributes to its polarity, while the pentyl chain enhances lipophilicity.

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-1,1-dioxo-4-pentyl-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-5-8-11-21-18-9-6-7-10-19(18)26(24,25)22(20(21)23)17-13-15(2)12-16(3)14-17/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCYZBDBEXSENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazine/benzothiadiazine derivatives and a triazinone analog, focusing on molecular features, substituent effects, and inferred properties.

Structural and Physicochemical Comparisons

A comparative overview of key structural attributes is provided in Table 1.

Table 1: Structural Comparison of Benzothiadiazine/Benzothiazine Derivatives

*Molecular formulas and weights are estimated based on structural analysis where direct data were unavailable.

Substituent Effects and Functional Group Analysis

- The pentyl chain increases lipophilicity (predicted logP ~3.5), favoring membrane permeability but possibly reducing aqueous solubility. The trione moiety enhances polarity, which may improve binding to polar enzyme active sites.

- Shared 3,5-dimethylphenyl group with the target compound suggests similar metabolic resistance to oxidation.

- Triazinone: The piperazine-methyl group imparts basicity (pKa ~8.5), enhancing solubility in acidic environments . The triazinone core offers a planar structure, facilitating π-π stacking interactions in enzyme binding pockets.

Inferred Pharmacological Implications

- Target vs. However, the pentyl chain’s lipophilicity could limit bioavailability relative to the more polar and compounds.

- Fluorine Impact : The compound’s fluorine atom may grant superior metabolic stability over the target compound, a critical factor in drug design .

- Triazinone vs. Benzothiadiazine: The triazinone’s piperazine group () suggests divergent pharmacokinetics, such as increased solubility and central nervous system penetration, depending on application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.